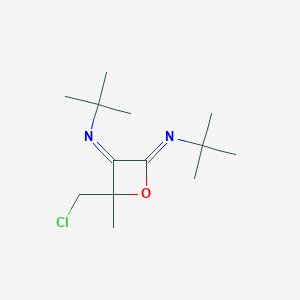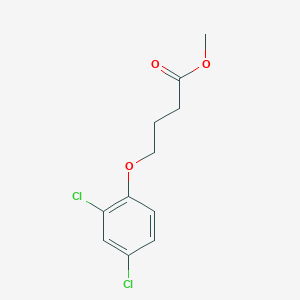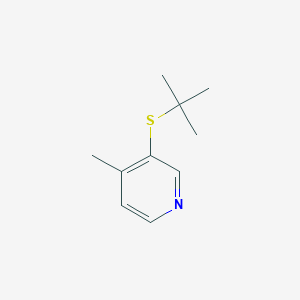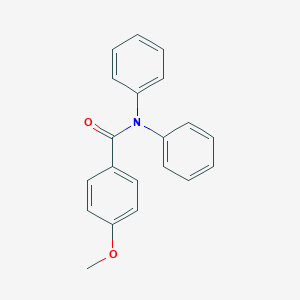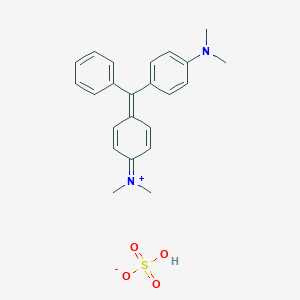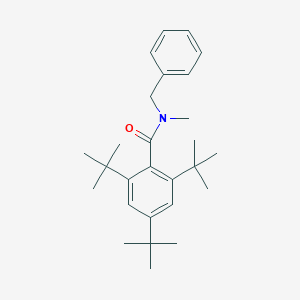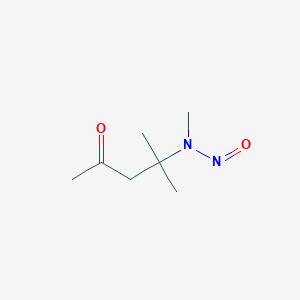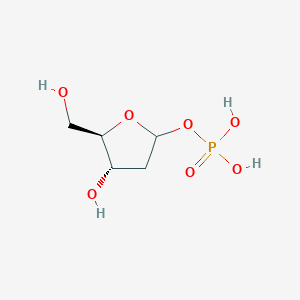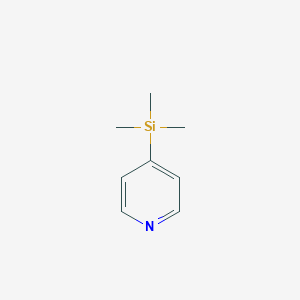![molecular formula C11H11N3O2S B099353 [[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea CAS No. 18507-29-4](/img/structure/B99353.png)
[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OTU and belongs to the class of thioureas.
Scientific Research Applications
[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea has been studied for its potential applications in various fields of science. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an antitumor agent. OTU has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.
Mechanism Of Action
The mechanism of action of [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the reduction of inflammation.
Biochemical And Physiological Effects
[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth and inflammation. It has also been shown to have a protective effect on the liver and kidneys. However, more research is needed to fully understand the biochemical and physiological effects of OTU.
Advantages And Limitations For Lab Experiments
One of the advantages of using [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea in lab experiments is its low toxicity. It has been shown to be relatively safe in animal studies, which makes it a promising candidate for further research. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea. One direction is to further investigate its potential as an antitumor agent. Studies could focus on its effectiveness against different types of cancer and its potential use in combination with other drugs. Another direction is to investigate its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of OTU.
Synthesis Methods
The synthesis of [(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea involves the reaction of phenyl isothiocyanate with 4-oxo-4-phenylbut-2-enoic acid hydrazide. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields the desired product. The purity of the product can be improved through recrystallization.
properties
CAS RN |
18507-29-4 |
|---|---|
Product Name |
[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea |
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea |
InChI |
InChI=1S/C11H11N3O2S/c12-11(17)14-13-10(16)7-6-9(15)8-4-2-1-3-5-8/h1-7H,(H,13,16)(H3,12,14,17)/b7-6+ |
InChI Key |
CMFIGQMBHBJBFU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)NNC(=S)N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)NNC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)NNC(=S)N |
synonyms |
[[(E)-4-oxo-4-phenyl-but-2-enoyl]amino]thiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



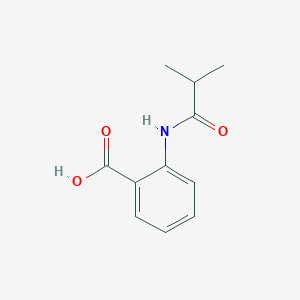
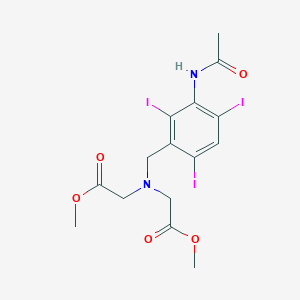
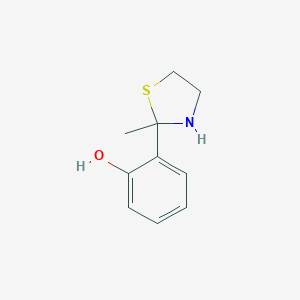
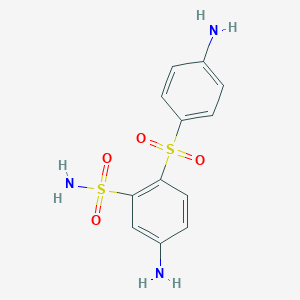
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
